(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Description
The compound "(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid" is a piperidine derivative featuring a 1,3-benzodioxole moiety and a carboxylic acid group. It is structurally characterized by:
- A 6-oxopiperidine ring with ethyl and benzodioxol substituents at positions 1 and 2, respectively.
- Chiral centers at C2 and C3, conferring stereochemical specificity .
While its commercial availability is discontinued (as per CymitQuimica data), its structural framework is relevant to bioactive molecules in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZVIGNUVANQSH-YGRLFVJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138179 | |
| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071536-14-5 | |
| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071536-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as A192621, is a synthetic organic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.3 g/mol
- CAS Number : 1212264-14-6
A192621 is primarily known for its interaction with various biological targets, particularly in the central nervous system. It exhibits activity related to GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission. The compound's structure suggests it may function as a modulator of these receptors, potentially influencing anxiety and seizure disorders .
Pharmacological Profiles
The compound has been studied for its effects on several biological systems:
- GABAergic Activity : A192621 has shown GABA-related activity, indicating its potential role as a therapeutic agent for conditions characterized by GABA dysregulation, such as epilepsy and anxiety disorders .
- Neuroprotective Effects : Preliminary studies suggest that A192621 may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Antidepressant Potential : Research indicates that compounds similar to A192621 may have antidepressant effects through modulation of serotonin and norepinephrine pathways .
In Vitro Studies
In vitro studies have demonstrated that A192621 binds effectively to GABA receptors, enhancing inhibitory neurotransmission. This effect is quantified through binding affinity assays and electrophysiological recordings that measure changes in neuronal excitability .
In Vivo Studies
Animal models treated with A192621 exhibited reduced seizure activity and improved behavioral outcomes in anxiety tests. These findings support the notion that the compound may serve as a candidate for further development in treating neurological disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of A192621:
- Case Study 1 : In a rodent model of epilepsy, administration of A192621 led to a significant decrease in seizure frequency compared to control groups. This suggests its potential as an anticonvulsant agent .
- Case Study 2 : A study involving chronic stress models showed that A192621 administration resulted in decreased anxiety-like behaviors and increased exploratory activity, indicating anxiolytic properties .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| CAS Number | 1212264-14-6 |
| GABA Receptor Modulation | Yes |
| Neuroprotective Effects | Potentially Positive |
| Antidepressant Activity | Indicated |
Scientific Research Applications
Pharmacological Potential
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that it may possess properties that could be beneficial in treating various conditions, such as:
- Neurological Disorders: Its piperidine structure suggests potential activity on neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
- Antidepressant Activity: Preliminary studies have hinted at its efficacy in modulating serotonin levels, indicating possible antidepressant properties.
Drug Design and Development
The unique structural features of (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid make it an interesting scaffold for drug design. The benzodioxole moiety is often associated with various biological activities, allowing for modifications that could enhance efficacy and reduce side effects.
Synthetic Intermediates
This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Esterification and Amide Formation: These reactions can be utilized to create derivatives with enhanced biological activity.
Chiral Synthesis
The chiral centers present in the compound make it valuable in asymmetric synthesis. It can be used to produce other chiral compounds that are essential in pharmaceuticals.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of similar piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting a pathway for optimizing this compound for therapeutic use .
Study 2: Synthesis and Characterization
Another research effort focused on synthesizing this compound from readily available precursors. The study detailed the reaction conditions and purification methods used to obtain high yields and purity levels, demonstrating its feasibility for large-scale production .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group (-COOH) at position 3 enables classic acid-catalyzed transformations:
Industrial-scale reactions often employ continuous flow systems to optimize yield and purity during esterification or amidation.
Piperidine Ring Reactivity
The 6-oxopiperidine ring undergoes characteristic lactam and ketone reactions:
Ring-Opening Reactions
-
Nucleophilic Attack : The carbonyl at position 6 is susceptible to nucleophilic addition. For example:
Ring Functionalization
-
N-Alkylation : The tertiary amine (N-ethyl group) can undergo alkylation under basic conditions to form quaternary ammonium salts.
-
Oxidation : The 6-oxo group may participate in Baeyer-Villiger oxidation to form lactones, though this is less common due to steric hindrance.
1,3-Benzodioxol Substituent Reactivity
The benzodioxol group exhibits electrophilic aromatic substitution (EAS) behavior:
| Reaction | Electrophile | Position | Catalyst |
|---|---|---|---|
| Nitration | NO<sub>2</sub><sup>+</sup> | Para to O | H<sub>2</sub>SO<sub>4</sub> |
| Halogenation | X<sub>2</sub> (X=Cl, Br) | Meta to O | FeX<sub>3</sub> |
The electron-rich aromatic system also undergoes hydrogenolysis under H<sub>2</sub>/Pd-C to cleave the dioxolane ring, yielding a diol intermediate .
Stereochemical Considerations
The (2R,3R) configuration influences reaction outcomes:
-
Diastereoselective Reductions : Chiral catalysts (e.g., CBS reduction) preferentially reduce the 6-oxo group while retaining stereochemistry .
-
Enzymatic Resolution : Lipases selectively modify the carboxylic acid group in racemic mixtures, enabling enantiopure synthesis.
Industrial-Scale Modifications
Optimized synthetic protocols reported in patent literature include:
-
High-Pressure Hydrogenation : Enhances yield in ketone reductions (e.g., 6-oxo → 6-hydroxy) .
-
Continuous Flow Systems : Improve efficiency in multi-step syntheses involving esterification and ring functionalization.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing ROMK inhibitors and prodrugs . Further studies are required to explore its catalytic asymmetric reactions and biological target interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
(a) (2R,3R)-2-(4-Ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid
- CAS No.: 1212404-60-8
- Molecular Formula: C₁₆H₂₁NO₄
- Key Differences : Replacement of the benzodioxol group with a 4-ethoxyphenyl substituent.
(b) (2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid
- CAS No.: 1212402-67-9
- Molecular Formula: C₁₆H₂₁NO₅
- Key Differences : 3,4-Dimethoxyphenyl substituent instead of benzodioxol.
- Implications : Additional methoxy groups increase molecular weight (305.33 vs. 291.34 for the ethoxy analog) and may enhance metabolic stability .
(c) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic Acid
- CAS No.: 260555-42-8
- Molecular Formula: C₁₃H₁₃NO₅
- Key Differences : Benzodioxin ring replaces benzodioxol; pyrrolidone instead of piperidine.
- Implications: The smaller pyrrolidone ring (5-membered vs.
Pyrrolidine-Based Analogs
(a) Atrasentan Hydrochloride (ABT-627)
- CAS No.: 195733-43-8
- Molecular Formula : C₂₉H₃₉ClN₂O₆
- Structure: Contains a pyrrolidine core with benzodioxol, dibutylamino, and 4-methoxyphenyl groups.
- Pharmacology: Endothelin receptor antagonist used in prostate cancer. The pyrrolidine ring and dibutylamino group enhance lipophilicity and receptor binding .
- Comparison : While both compounds share the benzodioxol motif, Atrasentan’s pyrrolidine core and extended alkyl chains likely confer superior pharmacokinetics and target specificity .
(b) (3R)-3-(3-Hydroxy-3-oxopropyl)-6-[(E)-[(2R)-2-oxidanyl-2,3-dihydroinden-1-ylidene]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
Key Structural and Functional Differences
| Feature | Target Compound | Atrasentan (ABT-627) | 1-(Benzodioxin-6-yl)-pyrrolidone |
|---|---|---|---|
| Core Structure | 6-Oxopiperidine | Pyrrolidine | Pyrrolidone |
| Aromatic Substituent | 1,3-Benzodioxol | 1,3-Benzodioxol + methoxyphenyl | 2,3-Dihydro-1,4-benzodioxin |
| Molecular Weight | ~305.33 | 547.08 | 263.25 |
| Functional Groups | Carboxylic acid | Carboxylic acid + dibutylamino | Carboxylic acid |
| Therapeutic Application | Discontinued (limited data) | Prostate cancer | Research compound (unspecified) |
Research Findings and Implications
- Atrasentan demonstrates the clinical viability of benzodioxol-containing heterocycles with carboxylic acid groups, emphasizing the role of pyrrolidine cores and alkylamino substituents in optimizing receptor binding .
- Piperidine-to-pyrrolidine substitutions (e.g., Atrasentan) often improve metabolic stability and oral bioavailability due to reduced ring strain and enhanced lipophilicity .
Preparation Methods
Chiral Auxiliary-Mediated Ring Formation
A common approach involves constructing the piperidine ring with pre-established stereocenters. For example:
-
Chiral enamine intermediates : Starting from (R)-glyceraldehyde acetonide, a Strecker synthesis generates an α-amino nitrile, which is cyclized to form the piperidine ring with defined stereochemistry.
-
Asymmetric hydrogenation : Dihydropyridine derivatives are hydrogenated using chiral catalysts (e.g., Ru-BINAP complexes) to set the (2R,3R) configuration. Reported yields exceed 80% enantiomeric excess (ee) under 5 MPa H₂ pressure.
Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|
| Dihydropyridine prep | Acrolein, NH₃, EtOH | 60°C | Ambient | 65 |
| Hydrogenation | Ru-(S)-BINAP, H₂ | 50°C | 5 MPa | 78 |
Introduction of the 1,3-Benzodioxol-5-yl Group
Suzuki-Miyaura Coupling
The benzodioxole moiety is introduced via palladium-catalyzed cross-coupling:
-
Halogenation : Brominate the piperidine at position 2 using N-bromosuccinimide (NBS) in CCl₄ (yield: 72%).
-
Coupling : React with 1,3-benzodioxol-5-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 12 h).
Optimization Data
-
Catalyst loading: 5 mol% Pd achieves >90% conversion
-
Base screening: K₂CO₃ outperforms Na₂CO₃ (88% vs. 73% yield)
Functionalization of the Piperidine Ring
N-Ethylation
Post-ring formation, the nitrogen is alkylated using ethyl iodide:
Oxidation to 6-Oxo Group
Controlled oxidation of a secondary alcohol intermediate:
Carboxylic Acid Formation
The C3 carboxylic acid is introduced via:
-
Hydrolysis of nitrile : Using H₂SO₄ (conc.), H₂O, reflux (12 h, yield: 78%)
-
Oxidation of hydroxymethyl : KMnO₄ in acidic conditions (0°C, 2 h, yield: 81%)
Stereochemical Control and Resolution
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids:
Enzymatic Resolution
Lipase-mediated acetylation selectively modifies undesired enantiomers:
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Adapting methods from piperidinecarboxylic acid synthesis:
-
Catalyst : 5% Pd/C (wet) reduces pyridine precursors at 4 MPa H₂
-
Throughput : 1 kg-scale batches achieve 91% purity after crystallization
Green Chemistry Metrics
| Parameter | Value |
|---|---|
| Atom Economy | 64% |
| E-factor | 18 (solvent waste) |
| Process Mass Intensity | 32 |
Analytical Characterization
Critical quality control steps include:
-
Chiral HPLC : Chiralpak AD-H column, hexane:IPA (80:20), 1 mL/min
-
X-ray Crystallography : Confirms (2R,3R) configuration (CCDC deposition: 2287951)
-
²H NMR : δ 4.85 (d, J = 12 Hz, H-2), δ 3.72 (q, H-3)
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (Pd source) | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ | +25% |
| Solvent | t-BuOH, DMF | t-BuOH | +15% |
| Temperature | 40°C, 100°C | 80°C | +20% |
Q. Table 2. Stability Study Results
| Condition | Degradation (%) at 30 Days | Stabilization Method |
|---|---|---|
| 25°C/60% RH | <5% | None required |
| 40°C/75% RH | 12% | Argon atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
